molecular formula C7H9ClN2O2 B13883394 5-Amino-3-chloro-1-(2-hydroxyethyl)pyridin-2-one

5-Amino-3-chloro-1-(2-hydroxyethyl)pyridin-2-one

Cat. No.: B13883394
M. Wt: 188.61 g/mol
InChI Key: MKALZASQALGMEE-UHFFFAOYSA-N
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Description

5-Amino-3-chloro-1-(2-hydroxyethyl)pyridin-2-one is a heterocyclic compound that features a pyridinone core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of functional groups such as amino, chloro, and hydroxyethyl makes it a versatile molecule for chemical modifications and reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-chloro-1-(2-hydroxyethyl)pyridin-2-one typically involves multi-step organic reactions. One common method starts with the chlorination of 2-hydroxypyridine, followed by the introduction of the amino group through nucleophilic substitution. The hydroxyethyl group can be introduced via alkylation reactions using appropriate reagents and conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-chloro-1-(2-hydroxyethyl)pyridin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The nitro group (if present) can be reduced to an amino group.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield aldehydes or ketones, while substitution of the chloro group can produce various substituted derivatives.

Scientific Research Applications

5-Amino-3-chloro-1-(2-hydroxyethyl)pyridin-2-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

    Medicine: Its derivatives may exhibit pharmacological activities, making it a candidate for drug development.

    Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Amino-3-chloro-1-(2-hydroxyethyl)pyridin-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of functional groups allows it to form hydrogen bonds, coordinate with metal ions, or participate in other interactions that influence its biological activity.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-3-chloro-1-(2-hydroxyethyl)pyridin-4-one: Similar structure but with the hydroxyethyl group at a different position.

    5-Amino-3-chloro-1-(2-methoxyethyl)pyridin-2-one: Similar structure but with a methoxyethyl group instead of hydroxyethyl.

    5-Amino-3-bromo-1-(2-hydroxyethyl)pyridin-2-one: Similar structure but with a bromo group instead of chloro.

Uniqueness

The unique combination of functional groups in 5-Amino-3-chloro-1-(2-hydroxyethyl)pyridin-2-one provides distinct reactivity and potential applications compared to its analogs. The presence of the hydroxyethyl group offers additional sites for chemical modifications, enhancing its versatility in various applications.

Properties

Molecular Formula

C7H9ClN2O2

Molecular Weight

188.61 g/mol

IUPAC Name

5-amino-3-chloro-1-(2-hydroxyethyl)pyridin-2-one

InChI

InChI=1S/C7H9ClN2O2/c8-6-3-5(9)4-10(1-2-11)7(6)12/h3-4,11H,1-2,9H2

InChI Key

MKALZASQALGMEE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)N(C=C1N)CCO)Cl

Origin of Product

United States

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